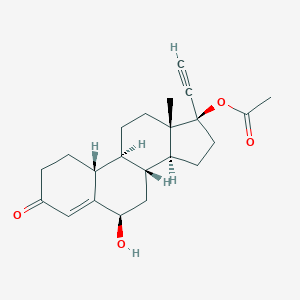

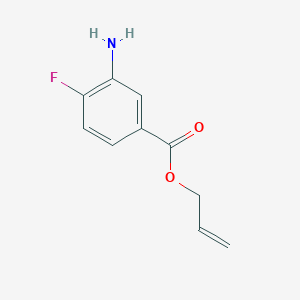

Allyl 3-amino-4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

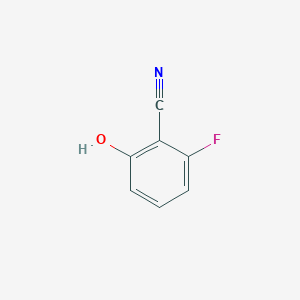

Allyl 3-amino-4-fluorobenzoate, also known as AFAB, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 195.19 . The compound is a liquid at room temperature .

Synthesis Analysis

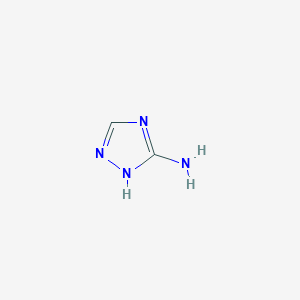

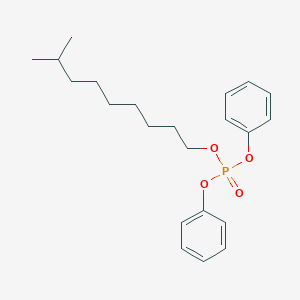

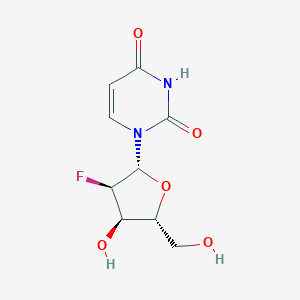

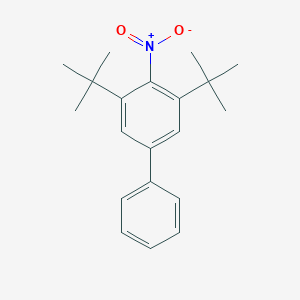

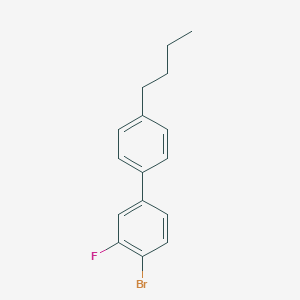

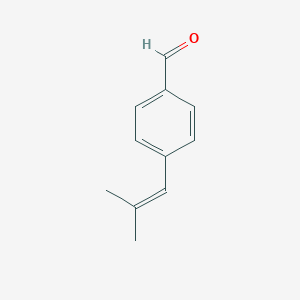

The synthesis of allylic amines, such as Allyl 3-amino-4-fluorobenzoate, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis

The IUPAC name for this compound is allyl 3-amino-4-fluorobenzoate . The InChI code for this compound is 1S/C10H10FNO2/c1-2-5-14-10 (13)7-3-4-8 (11)9 (12)6-7/h2-4,6H,1,5,12H2 .Chemical Reactions Analysis

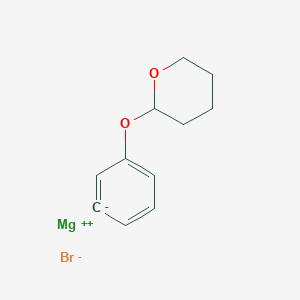

Allyl amines are used in post-labeling of nucleic acids by fluorescence detection in microarray . They are reactive with N-Hydroxysuccinimide ester group which helps attach a fluorescent dye to the primary amino group on the nucleotide .Physical And Chemical Properties Analysis

Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 195.19 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Pharmacology: Drug Development and Synthesis

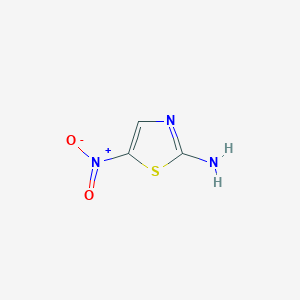

Allyl 3-amino-4-fluorobenzoate is a compound that can be utilized in the synthesis of pharmacologically active molecules. Its structure allows for the introduction of the allyl group into more complex molecules, which can be pivotal in the development of new drugs. The fluorine atom present in the compound is particularly significant as fluorinated compounds often show enhanced biological activity and metabolic stability .

Organic Synthesis: Building Blocks for Chemical Reactions

In organic chemistry, Allyl 3-amino-4-fluorobenzoate serves as a versatile building block for the synthesis of complex organic compounds. It can undergo various chemical reactions, including palladium-catalyzed allylic amination, which is a valuable method for creating carbon-nitrogen bonds in the synthesis of allylic amines .

Material Science: Advanced Material Fabrication

The compound’s potential applications in material science stem from its ability to act as a monomer or a cross-linking agent due to the presence of the allyl group. This could lead to the development of new polymeric materials with specific mechanical properties or chemical resistances .

Biochemistry Research: Molecular Probes and Biomarkers

In biochemistry, Allyl 3-amino-4-fluorobenzoate can be used to create molecular probes or biomarkers. Its ability to be tagged or modified makes it a candidate for studying biological processes at the molecular level, such as enzyme-substrate interactions or cellular signaling pathways .

Agricultural Chemistry: Pesticide and Herbicide Synthesis

This compound could be explored for its use in the synthesis of agricultural chemicals, such as pesticides and herbicides. The introduction of the allyl group into active molecules can alter their properties, potentially leading to more effective or environmentally friendly agricultural products .

Environmental Science: Analytical Standards and Environmental Monitoring

Allyl 3-amino-4-fluorobenzoate may be used as an analytical standard in environmental monitoring. Its well-defined structure and properties make it suitable for use as a calibration standard in the detection and quantification of environmental pollutants .

Computational Chemistry: Molecular Modeling and Simulations

The compound’s defined structure allows it to be used in computational chemistry for molecular modeling and simulations. It can help in understanding the behavior of fluorinated compounds in various environments and predicting the properties of new molecules .

Safety and Hazards

Mécanisme D'action

Mode of Action

These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by Allyl 3-amino-4-fluorobenzoate are currently unknown

Action Environment

The action, efficacy, and stability of Allyl 3-amino-4-fluorobenzoate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .

Propriétés

IUPAC Name |

prop-2-enyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZWNIMUYPJNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 3-amino-4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.